molecular formula C23H20BrN3O3 B12021065 N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide CAS No. 769155-94-4

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide

Cat. No.: B12021065
CAS No.: 769155-94-4
M. Wt: 466.3 g/mol
InChI Key: ORFJJHPEAWKYEB-VULFUBBASA-N
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Description

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzyloxy group, a benzylidene hydrazine moiety, and a bromobenzamide structure, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide typically involves a multi-step process. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The bromine atom in the benzamide ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a palladium catalyst.

Major Products Formed

    Oxidation: Benzyloxy group oxidation can yield benzoic acid derivatives.

    Reduction: Reduction of the hydrazone moiety can produce hydrazine derivatives.

    Substitution: Substitution of the bromine atom can result in various substituted benzamides.

Scientific Research Applications

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with DNA. The bromobenzamide structure may also facilitate binding to specific receptors or proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-(Benzyloxy)benzylidene)hydrazino)-2-oxoethyl)-3-bromobenzamide is unique due to its combination of a benzyloxy group, a benzylidene hydrazine moiety, and a bromobenzamide structure. This combination provides a versatile platform for various chemical reactions and potential biological activities, distinguishing it from other similar compounds.

Properties

CAS No.

769155-94-4

Molecular Formula

C23H20BrN3O3

Molecular Weight

466.3 g/mol

IUPAC Name

3-bromo-N-[2-oxo-2-[(2E)-2-[(4-phenylmethoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C23H20BrN3O3/c24-20-8-4-7-19(13-20)23(29)25-15-22(28)27-26-14-17-9-11-21(12-10-17)30-16-18-5-2-1-3-6-18/h1-14H,15-16H2,(H,25,29)(H,27,28)/b26-14+

InChI Key

ORFJJHPEAWKYEB-VULFUBBASA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC(=O)CNC(=O)C3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC(=O)CNC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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